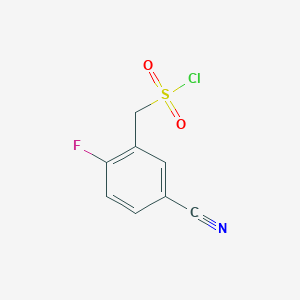
(5-Cyano-2-fluorophenyl)methanesulfonyl chloride
Vue d'ensemble
Description
(5-Cyano-2-fluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClFNO2S and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5-Cyano-2-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₅ClFNO₂S and a molecular weight of 233.64 g/mol. It features a cyano group and a fluorine atom attached to a phenyl ring, along with a methanesulfonyl chloride functional group. Despite its structural complexity, there is currently limited documented biological activity associated with this compound.
Current Research and Findings
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique features that may influence biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (4-Cyano-2-fluorophenyl)methanesulfonyl chloride | 1258640-95-7 | Similar structure; different position of cyano group |
| (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | 1258652-29-7 | Another positional isomer; used in similar applications |
| (3-Cyano-4-fluorophenyl)methanesulfonyl chloride | Not specified | Potential for different biological activity due to position |
The differences in the positioning of functional groups may lead to variations in biological reactivity and specificity, which is crucial for targeted applications in pharmaceutical development.
Potential Applications
While specific studies on this compound are lacking, its structural characteristics suggest that it could serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. The methanesulfonyl chloride moiety is known for its utility in forming sulfonamide derivatives, which have been widely studied for their antimicrobial and anticancer properties.
Case Studies and Experimental Insights
Although direct case studies involving this compound are not available, insights can be drawn from related compounds. For instance, compounds featuring similar electrophilic centers have been shown to interact with nucleophiles in biological systems, potentially leading to therapeutic effects or toxicity depending on their target interactions .
Propriétés
IUPAC Name |
(5-cyano-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-3-6(4-11)1-2-8(7)10/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLVRWRAFSIMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















